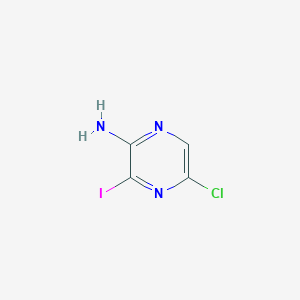

5-Chloro-3-iodopyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodopyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTJOBBGHAEHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 3 Iodopyrazin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for 5-Chloro-3-iodopyrazin-2-amine

A retrosynthetic analysis of this compound suggests a strategy centered on the sequential halogenation of a readily available pyrazine (B50134) precursor. The primary disconnections are the carbon-iodine, carbon-chlorine, and carbon-nitrogen bonds. This leads back to 2-aminopyrazine (B29847) as a logical and commercially available starting material.

The proposed retrosynthetic pathway is as follows:

Disconnect C-Cl bond: This disconnection points to 3-iodo-2-aminopyrazine as the immediate precursor. The introduction of chlorine at the 5-position would be the final step.

Disconnect C-I bond: This step suggests that 2-aminopyrazine can be iodinated at the 3-position.

Disconnect C-NH2 bond: This leads back to the basic pyrazine ring, which is then aminated. However, the most common and practical approach starts with 2-aminopyrazine.

This strategy hinges on controlling the regioselectivity of the halogenation steps on the activated 2-aminopyrazine ring.

Established Synthetic Routes to this compound

The established synthetic routes to this compound typically involve a multi-step sequence starting from 2-aminopyrazine. The process involves sequential halogenation reactions.

The primary precursor for the synthesis of this compound is 2-aminopyrazine. This compound is a readily available and cost-effective starting material that provides the foundational pyrazine ring and the amino group at the 2-position. The amino group is an activating group that facilitates subsequent electrophilic substitution reactions.

Alternative starting materials could include other substituted pyrazines, but the use of 2-aminopyrazine is the most direct route.

The synthesis of this compound from 2-aminopyrazine is a two-step halogenation process. The order of halogenation is crucial for achieving the desired substitution pattern.

Step 1: Iodination of 2-aminopyrazine The first step is the iodination of 2-aminopyrazine to form 2-amino-3-iodopyrazine (B1317235). This is an electrophilic substitution reaction where the amino group directs the iodine to the adjacent 3-position.

Step 2: Chlorination of 2-amino-3-iodopyrazine The second step involves the chlorination of 2-amino-3-iodopyrazine to yield the final product, this compound. The presence of the amino and iodo groups directs the chlorine to the 5-position.

A summary of a typical synthetic protocol is provided in the table below.

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Iodination | Reagents: 2-aminopyrazine, N-iodosuccinimide (NIS) Solvent: Acetonitrile or DMF Temperature: Room temperature to gentle heating | 2-Amino-3-iodopyrazine |

| 2 | Chlorination | Reagents: 2-amino-3-iodopyrazine, N-chlorosuccinimide (NCS) Solvent: Acetonitrile or DMF Temperature: Room temperature to gentle heating | This compound |

Optimization of this synthesis involves careful control of reaction parameters to maximize yield and purity. Key considerations include:

Stoichiometry of Halogenating Agents: Using the correct molar equivalents of NIS and NCS is critical to prevent over-halogenation or incomplete reactions.

Reaction Temperature and Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) helps in determining the optimal reaction time and temperature to ensure complete conversion while minimizing side product formation.

Purification: The final product is typically purified by column chromatography to remove any unreacted starting materials or byproducts.

Advanced Synthetic Approaches for Enhanced Efficiency and Selectivity of this compound

Modern synthetic chemistry offers advanced methods that can potentially enhance the efficiency and selectivity of the synthesis of this compound and its derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazines. rsc.org While not a direct method for the synthesis of the target compound, these reactions highlight its utility as a building block for more complex molecules. The presence of two different halogen atoms (chlorine and iodine) allows for selective and sequential cross-coupling reactions.

Common catalytic methods applicable to halopyrazines include:

Suzuki Coupling: Palladium-catalyzed coupling of a halopyrazine with a boronic acid or ester to form a C-C bond. researchgate.net

Sonogashira Coupling: Palladium-catalyzed coupling of a halopyrazine with a terminal alkyne. rsc.org

Heck Coupling: Palladium-catalyzed reaction of a halopyrazine with an alkene. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halopyrazine with an amine to form a C-N bond.

The differential reactivity of the C-I and C-Cl bonds (the C-I bond being more reactive in palladium-catalyzed couplings) allows for regioselective functionalization. For instance, a Suzuki coupling could be performed selectively at the 3-position (iodine) while leaving the 5-position (chlorine) intact for subsequent reactions.

| Cross-Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halopyrazine, Arylboronic acid | Aryl-substituted pyrazine |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Halopyrazine, Terminal alkyne | Alkynyl-substituted pyrazine |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Halopyrazine, Amine | Amino-substituted pyrazine |

Achieving high regioselectivity is paramount in the synthesis of polysubstituted pyrazines. The electronic properties of the pyrazine ring and the directing effects of existing substituents govern the outcome of subsequent reactions.

Halogenation: The pyrazine ring is electron-deficient, making electrophilic aromatic substitution generally difficult. However, the presence of an electron-donating group like an amino group at the 2-position activates the ring towards electrophilic attack. The amino group is an ortho-, para-director. In the case of 2-aminopyrazine, the positions ortho to the amino group are C3 and the adjacent ring nitrogen, and the para position is C5. Electrophilic halogenation preferentially occurs at the C3 and C5 positions.

In the synthesis of this compound:

The first halogenation (iodination) occurs at the C3 position, which is ortho to the activating amino group.

The second halogenation (chlorination) is directed to the C5 position. The C5 position is para to the amino group and is sterically more accessible than the C6 position.

Amination: While the target molecule already contains an amino group, understanding amination reactions on halopyrazines is crucial for the synthesis of related compounds. Nucleophilic aromatic substitution (SNAr) is a common method for introducing an amino group onto a pyrazine ring. The reactivity of halopyrazines towards nucleophiles is enhanced by the electron-withdrawing nature of the pyrazine nitrogens.

A notable challenge in the amination of some substituted pyrazines is the potential for tele-substitution, where the incoming nucleophile attacks a position other than the one bearing the leaving group. beilstein-journals.org For example, reactions of 5-halogenated 1,2,4-triazolo[4,3-a]pyrazines with amines have been shown to result in substitution at the 8-position instead of the expected 5-position. beilstein-journals.org Careful selection of reaction conditions and substrates is necessary to control the regioselectivity of amination.

Utilization of Flow Chemistry and Continuous Processing Techniques for Scalability

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.orgnih.gov While specific literature on the flow synthesis of this compound is not yet widespread, the principles and successes demonstrated with related halogenated heterocycles provide a strong basis for its application.

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where mixing and reaction occur. syncrest.com This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and often higher yields compared to batch processes. rsc.org For halogenation reactions, which can be highly exothermic and challenging to control on a large scale in batch reactors, flow chemistry provides a significantly safer alternative by minimizing the volume of reactive materials at any given moment. syncrest.comsioc-journal.cn

The synthesis of related halogenated pyrazines has been successfully demonstrated using flow systems. For instance, halogen-lithium exchange reactions, a common strategy in the synthesis of functionalized heterocycles, have been efficiently performed in continuous flow setups. nih.gov Such a process could be adapted for the regioselective functionalization of a pre-chlorinated aminopyrazine to introduce the iodine atom, or vice-versa. The use of packed-bed reactors containing immobilized reagents or catalysts within a flow system can further streamline the synthesis, simplifying purification and reducing waste.

The scalability of a continuous flow process is a key advantage. Production volume is determined by the operational duration rather than the size of the reactor, allowing for flexible and on-demand manufacturing. syncrest.com This approach avoids the challenges of heat and mass transfer that often plague the scale-up of batch reactions, ensuring that the optimized reaction conditions in the lab can be directly translated to industrial production with high fidelity. nih.gov

Comparative Analysis of Synthetic Pathways for this compound

The synthesis of this compound can be approached through several pathways, typically involving the sequential halogenation of an aminopyrazine precursor. The order of halogen introduction and the choice of reagents and reaction conditions are critical for achieving high yield and purity.

Assessment of Reaction Yields, Product Purity, and Process Scalability

Traditional batch synthesis of halogenated aminopyrazines often relies on electrophilic substitution using reagents like N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS). For comparison, the synthesis of the related isomer, 2-amino-5-iodopyrazine, has been well-documented.

One common batch method is the iodination of 2-aminopyrazine using NIS in an organic solvent like methanol (B129727) or ethyl acetate. This method is known for its operational simplicity and can produce the product with high purity (>98% by HPLC) after purification by column chromatography. However, yields are often moderate, typically ranging from 52% to 65%, and the reliance on chromatography presents a significant bottleneck for large-scale production.

Another batch approach involves using elemental iodine with an oxidizing agent like hydrogen peroxide in an aqueous medium. This method is more environmentally friendly but requires careful temperature control to prevent side reactions. While scalable, achieving high purity might necessitate additional purification steps. The direct halogenation of 2-aminopyrazine can be complicated, with reports of low yields for iodination reactions in some solvent systems. d-nb.info

Table 1: Comparative Analysis of Synthetic Methodologies for Halogenated Aminopyrazines

| Parameter | Batch Synthesis (e.g., NIS Iodination of 2-aminopyrazine) | Aqueous Batch Synthesis (e.g., I₂/H₂O₂ Iodination) | Prospective Continuous Flow Synthesis |

|---|---|---|---|

| Reaction Yield | Moderate (52-65%) | Not specified, but potentially high | Potentially high and consistent |

| Product Purity | High (>98% after chromatography) | Moderate to High (purification by filtration/washing) | High (consistent quality, reduced byproducts) |

| Process Scalability | Limited by reactor size and purification capacity | Scalable, but temperature control can be challenging | Highly scalable by extending run time |

Adherence to Green Chemistry Principles and Sustainability Metrics

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. tandfonline.com When evaluating the synthetic pathways for this compound, there are clear distinctions in their environmental impact.

Traditional batch methods using NIS or NCS often employ organic solvents, which contribute to volatile organic compound (VOC) emissions and require significant energy for removal and disposal. The use of chromatography for purification further increases solvent consumption and waste generation.

The aqueous iodine/hydrogen peroxide method represents a greener alternative by eliminating the need for organic solvents during the reaction. Water is a non-toxic, non-flammable, and inexpensive solvent, making the process inherently safer and more sustainable. Such one-pot syntheses in environmentally benign media are a key goal for modern chemistry. tandfonline.comresearchgate.net

Continuous flow chemistry aligns well with several green chemistry principles. sioc-journal.cn The small reactor volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions. nih.gov The precise control over reaction parameters leads to higher selectivity and reduced byproduct formation, improving atom economy and minimizing waste. Furthermore, the energy efficiency of flow reactors is typically superior to that of large batch reactors, as heating and cooling are applied to a much smaller volume. syncrest.com The integration of in-line analysis and purification can create a closed-loop system that significantly reduces solvent usage and waste streams, representing a highly sustainable approach to chemical manufacturing. nih.gov

Chemical Reactivity and Transformation Studies of 5 Chloro 3 Iodopyrazin 2 Amine

Reactivity Profiles of Halogen Substituents (Chloro and Iodo) on the Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient system, which influences the reactivity of its substituents. The presence of both a chloro and an iodo group on the 5-Chloro-3-iodopyrazin-2-amine molecule provides two distinct sites for chemical modification. Generally, the iodine atom is a better leaving group than the chlorine atom in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This difference in reactivity is attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond and the greater polarizability of the iodine atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, especially those that are electron-poor. In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.comsemanticscholar.org For this compound, the electron-withdrawing nature of the pyrazine ring and the halogen substituents facilitates SNAr reactions.

Due to the superior leaving group ability of iodine, nucleophilic attack preferentially occurs at the C-3 position, leading to the displacement of the iodo group. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce new functional groups at this position. The reaction is typically carried out in the presence of a base to facilitate the departure of the leaving group. pressbooks.pub The chloro group at the C-5 position is less reactive towards nucleophilic attack and generally requires more forcing conditions for substitution to occur. This differential reactivity allows for sequential and site-selective functionalization of the pyrazine core.

Recent advancements in SNAr reactions include the use of aqueous, mild conditions employing polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can enhance the sustainability of such transformations. d-nb.info

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions provide a versatile platform for introducing a wide range of substituents, again leveraging the differential reactivity of the C-I and C-Cl bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org In the case of this compound, the reaction can be selectively performed at the C-3 position due to the higher reactivity of the C-I bond. researchgate.net This allows for the introduction of various aryl, heteroaryl, or vinyl groups.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more modern pre-catalyst system, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like DMF or toluene. vulcanchem.com The choice of ligand on the palladium catalyst can be crucial for achieving high yields and selectivity. snnu.edu.cn

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 5-Chloro-3-phenylpyrazin-2-amine | High |

This table is a representative example and specific yields can vary based on reaction conditions.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Stille reaction can be used to form new carbon-carbon bonds at the C-3 position of this compound.

This reaction offers a broad substrate scope and functional group tolerance. libretexts.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. libretexts.org Additives like copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

Table 2: General Conditions for Stille Coupling

| Electrophile | Organostannane | Catalyst | Additive (Optional) | Solvent |

| This compound | Aryl-, Alkenyl-, or Alkynylstannane | Pd(0) complex (e.g., Pd(PPh₃)₄) | CuI | Toluene, DMF |

This table outlines general conditions; specific parameters may need optimization.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for introducing alkynyl groups onto the pyrazine ring of this compound, again with selectivity for the C-3 position. rsc.org

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.org Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper acetylide intermediate, which then reacts with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov The choice of solvent can significantly impact the reaction outcome. lucp.net

Table 3: Key Components of Sonogashira Coupling

| Component | Role | Example |

| Palladium Catalyst | Main catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Increases reaction rate | CuI |

| Base | Neutralizes byproduct | Et₃N, i-Pr₂NH |

| Solvent | Reaction medium | DMF, Toluene, THF |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad scope and functional group tolerance. nih.gov It provides a powerful method for introducing primary and secondary amines, as well as amides, at the C-3 position of this compound. nih.gov

The development of various generations of catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, has been crucial to the success of this reaction. wikipedia.org These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The reaction is typically performed in the presence of a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. nih.gov

Table 4: Buchwald-Hartwig Amination of this compound

| Amine/Amide | Catalyst System (Example) | Base | Solvent | Product |

| Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | N-Substituted-5-chloro-3-aminopyrazin-2-amine |

| Amide | Pd(OAc)₂ / Josiphos | K₃PO₄ | Dioxane | N-Acyl-5-chloro-3-aminopyrazin-2-amine |

This table provides illustrative examples; optimal conditions depend on the specific substrates.

Hiyama Cross-Coupling Reaction Methodologies

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds by coupling an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is noted for the low toxicity of the organosilicon reagents and their stability. organic-chemistry.org A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This activation generates a hypervalent silicon species that is competent for transmetalation to the palladium center. wikipedia.orgorganic-chemistry.org

The general catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the activated organosilane, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org While specific examples employing this compound are not extensively documented in dedicated studies, the principles of the Hiyama coupling are applicable. Given the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions, selective coupling at the 3-position of the pyrazine ring is anticipated.

Table 1: General Scheme for Hiyama Cross-Coupling

| Reactants | Catalyst/Reagents | Product |

|---|---|---|

| This compound + R-SiR'3 | Pd Catalyst (e.g., Pd(PPh3)4), Fluoride Activator (e.g., TBAF) | 5-Chloro-3-R-pyrazin-2-amine |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Hiyama coupling, this compound is an excellent substrate for a variety of other transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. eie.grnih.gov The differential reactivity of the two halogen substituents is a key feature, with the iodine atom at the 3-position being significantly more susceptible to oxidative addition in palladium-catalyzed cycles than the chlorine atom at the 5-position. rsc.orgresearchgate.net This allows for selective functionalization at the C-3 position.

Commonly employed reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrazine with an organoboron reagent (boronic acid or ester) and is one of the most widely used C-C bond-forming reactions. Studies on similar substrates show that using an iodopyrazine (B1298665) instead of a chloropyrazine can significantly improve reaction yields. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the halo-pyrazine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.org It is an effective method for introducing alkynyl moieties onto the pyrazine core. rsc.org

Negishi Coupling: This coupling involves the reaction of the halo-pyrazine with an organozinc reagent, catalyzed by a nickel or palladium complex. rsc.org It is known for its broad scope and functional group tolerance. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on Halogenated Pyrazines

| Reaction Type | Halopyrazine Substrate | Coupling Partner | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Iodopyrazine derivative | 2-Amino-5-pyrimidylboronic acid | Pd2(dba)3 | 72% | rsc.orgresearchgate.net |

| Suzuki Coupling | Chloropyrazine derivative | 2-Amino-5-pyrimidylboronic acid | Pd Catalyst | 60% | rsc.orgresearchgate.net |

| Sonogashira Coupling | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]2/PPh3 | Quantitative | rsc.org |

| Negishi Coupling | Dichloropyrazine | Iodobenzenes | Pd or Ni Catalyst, TMPZnCl·LiCl | Good | rsc.org |

Reactivity of the Amino Group in this compound

The amino group at the C-2 position of the pyrazine ring is a key functional handle that behaves as a typical aromatic amine, serving as a nucleophilic site for various transformations.

Acylation and Sulfonylation Reactions

The amino group of this compound readily undergoes acylation and sulfonylation. These reactions are standard methods for protecting the amine, modifying its electronic properties, or introducing new functionalities.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding amide. For instance, reacting the amine with acetic anhydride (B1165640) would form N-(5-Chloro-3-iodopyrazin-2-yl)acetamide.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base provides sulfonamides. This transformation is useful for creating potential bioactive molecules and for directing metallation reactions in some heterocyclic systems.

Table 3: General Acylation and Sulfonylation of this compound

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| Acylation | R-COCl or (RCO)2O | 5-Chloro-3-iodo-2-(acylamino)pyrazine |

| Sulfonylation | R-SO2Cl | 5-Chloro-3-iodo-2-(sulfonylamino)pyrazine |

Alkylation and Reductive Amination Strategies

While direct alkylation of the amino group with alkyl halides can be difficult to control and often leads to mixtures of mono- and di-alkylated products, reductive amination offers a highly efficient and controlled alternative for synthesizing secondary and tertiary amines. masterorganicchemistry.comlibretexts.org

Reductive amination is typically a one-pot process where the amine is first condensed with an aldehyde or a ketone under mildly acidic conditions to form an imine or iminium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then reduced in situ by a selective reducing agent that does not readily reduce the starting carbonyl compound. organicchemistrytutor.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. masterorganicchemistry.com This strategy allows for the precise installation of a wide variety of alkyl groups onto the nitrogen atom. masterorganicchemistry.comorganicchemistrytutor.com

Table 4: Reductive Amination Strategy

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 (Imine Formation) | This compound + Aldehyde/Ketone (R'R''C=O) | Imine/Iminium Ion Intermediate |

| 2 (Reduction) | Intermediate + Reducing Agent (e.g., NaBH3CN) | N-Alkyl-5-chloro-3-iodopyrazin-2-amine |

Diazotization and Subsequent Transformations

The primary amino group on the pyrazine ring can be converted into a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). Diazonium salts are highly valuable synthetic intermediates that can be subsequently transformed into a wide array of functional groups.

While the stability of heteroaromatic diazonium salts can vary, they can potentially undergo reactions such as:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Conversion to a fluoro group (-F) using fluoroboric acid (HBF₄).

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

These transformations provide a pathway to introduce functional groups that are otherwise difficult to install directly on the pyrazine ring.

Selective Functionalization Strategies for this compound

The presence of three different functional groups with distinct reactivities makes this compound a highly versatile scaffold for selective, stepwise functionalization. The general hierarchy of reactivity allows for a predictable and controlled synthetic strategy.

C-I Bond Functionalization: The carbon-iodine bond is the most reactive site towards transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Hiyama). rsc.org Mild reaction conditions can be employed to selectively form a new C-C bond at the C-3 position while leaving the C-Cl bond and the amino group intact.

Amino Group Modification: The amino group can be functionalized independently through reactions like acylation, sulfonylation, or reductive amination. masterorganicchemistry.com Acylation or sulfonylation can also serve as a protecting group strategy to prevent side reactions during subsequent, more harsh transformations.

C-Cl Bond Functionalization: The carbon-chlorine bond is considerably less reactive than the C-I bond in cross-coupling reactions. thieme-connect.de Its functionalization typically requires more forcing conditions (e.g., higher temperatures, stronger activating ligands for the catalyst). This allows for a second, different coupling reaction to be performed at the C-5 position after the C-3 position has already been modified.

This inherent reactivity difference enables a synthetic approach where the molecule can be elaborated in a stepwise manner: first at the C-3 iodo position, then at the C-2 amino group, and finally at the C-5 chloro position, providing access to a diverse library of polysubstituted pyrazine derivatives.

Ortho-Metalation and Directed Lithiation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. arkat-usa.org This approach relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. arkat-usa.org In the case of this compound, the amino group (-NH₂) can act as a DMG. The lithiation of 2-substituted pyrazines is known to occur at the 3-position. researchgate.net

While direct lithiation of the parent 2-aminopyrazine (B29847) can be challenging, the presence of halogen substituents can influence the acidity of the ring protons. The chloro and iodo substituents on this compound are expected to increase the acidity of the remaining C-H proton at the 6-position, making it susceptible to deprotonation by a strong base. However, the amino group is the most powerful directing group in this molecule.

In principle, treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), could lead to deprotonation ortho to the amino group, at the C-3 position, which is already substituted with iodine. A more likely scenario is the deprotonation at the C-6 position, directed by the amino group and activated by the adjacent chloro group. The resulting lithiated species could then be trapped with various electrophiles to introduce a new substituent at this position.

A general representation of directed ortho-lithiation on a substituted pyrazine is shown below:

| Reactant | Reagent | Intermediate | Product |

| 1. RLi, THF, -78 °C 2. Electrophile (E+) |

In this general scheme, DMG represents a directing metalating group, and E is an electrophile. researchgate.net

For this compound, the amino group would be the primary DMG. However, the potential for halogen-metal exchange, particularly with the more reactive C-I bond, presents a competing reaction pathway. The choice of the organolithium reagent and reaction conditions is therefore crucial in determining the outcome of the reaction.

Chemoselective Transformations of Multiple Functional Groups

The presence of two different halogen atoms (chlorine and iodine) on the pyrazine ring of this compound allows for chemoselective functionalization. The carbon-iodine bond is significantly weaker and more reactive towards transition metal-catalyzed cross-coupling reactions than the carbon-chlorine bond. This difference in reactivity enables the selective substitution of the iodo group while leaving the chloro group intact for subsequent transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be performed chemoselectively at the C-3 position. By carefully selecting the catalyst, base, and reaction conditions, an aryl or vinyl group can be introduced at the position of the iodine atom without affecting the chlorine atom.

A representative chemoselective Suzuki-Miyaura coupling reaction is depicted below:

| Reactant | Reagents | Product |

| R-B(OH)₂, Pd catalyst, Base |

R represents an aryl or vinyl group.

The resulting 3-substituted-5-chloropyrazin-2-amine can then undergo a second cross-coupling reaction at the C-5 position, demonstrating the synthetic utility of this chemoselective approach. The amino group in these reactions can also play a role in stabilizing the palladium catalyst and influencing the reaction's efficiency.

Sonogashira Coupling:

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be carried out chemoselectively on this compound. The reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, will preferentially occur at the C-I bond.

The following table summarizes the expected chemoselective transformations:

| Reaction | Reactive Site | Bond Formed | Product Type |

| Suzuki-Miyaura | C-I | C-C (sp²-sp²) | 3-Aryl/vinyl-5-chloropyrazin-2-amine |

| Sonogashira | C-I | C-C (sp-sp²) | 3-Alkynyl-5-chloropyrazin-2-amine |

| Stille | C-I | C-C (sp²-sp²) | 3-Aryl/vinyl-5-chloropyrazin-2-amine |

| Heck | C-I | C-C (sp²-sp²) | 3-Alkenyl-5-chloropyrazin-2-amine |

| Buchwald-Hartwig | C-Cl | C-N | 5-Amino-3-iodopyrazin-2-amine |

Note: The Buchwald-Hartwig amination is more likely to occur at the C-Cl bond after the C-I bond has been functionalized or if more forcing conditions are used.

Mechanistic Investigations of Key Reactions Involving this compound

The mechanism of the Suzuki-Miyaura coupling reaction has been extensively studied and is generally understood to proceed through a catalytic cycle involving a palladium(0) species. nih.gov While specific mechanistic studies on this compound are not widely reported, the general principles can be applied.

The catalytic cycle for the chemoselective Suzuki-Miyaura coupling at the C-3 position is proposed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is highly selective for the C-I bond over the stronger C-Cl bond.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the iodide and forming a new organopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Computational studies on related dihalopyrazine systems could provide further insight into the relative activation barriers for the oxidative addition at the C-I versus the C-Cl bond, thereby quantifying the observed chemoselectivity. rsc.org The electronic properties of the pyrazine ring, influenced by the amino and chloro substituents, are expected to play a significant role in modulating the energetics of the catalytic cycle.

Spectroscopic and Structural Elucidation Techniques for 5 Chloro 3 Iodopyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-Chloro-3-iodopyrazin-2-amine, NMR studies are essential for confirming the substitution pattern on the pyrazine (B50134) ring.

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the presence of only one proton on the pyrazine ring. The spectrum would primarily feature two signals: one for the aromatic proton and another for the amine (-NH₂) protons.

The chemical shift of the lone aromatic proton (at C6) is influenced by the electronic effects of the adjacent nitrogen atom and the substituents on the ring. The electron-withdrawing nature of the chlorine and iodine atoms, as well as the pyrazine nitrogens, would deshield this proton, causing it to resonate at a downfield chemical shift. Based on data for similar compounds like 6-chloro-5-iodopyrazin-2-amine (B2659221), which shows an aromatic proton signal at 7.72 ppm nih.gov, a similar chemical shift is anticipated for the C6-H of this compound.

The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad signal around 4.5-5.5 ppm is a reasonable prediction. For instance, the amine protons in 6-chloro-5-iodopyrazin-2-amine appear as a broad signal at 4.73 ppm nih.gov.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C6-H | ~7.7 | Singlet (s) |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) |

This data is predictive and based on analogous compounds.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts are significantly influenced by the attached functional groups.

C2: This carbon is bonded to the electron-donating amino group, which would shield it, causing it to appear at a relatively upfield position compared to the other substituted carbons.

C3: The carbon bearing the iodine atom (C3) will experience a strong shielding effect due to the "heavy atom effect" of iodine, causing it to resonate at a significantly upfield chemical shift.

C5: The carbon attached to the chlorine atom (C5) will be deshielded due to the electronegativity of chlorine.

C6: This carbon is bonded to a hydrogen atom and is situated between a nitrogen atom and the chloro-substituted carbon, which will influence its chemical shift.

Predicting exact chemical shifts without experimental data is challenging, but a qualitative analysis based on substituent effects can be made.

| Carbon | Predicted Chemical Shift (δ, ppm) | Reasoning |

| C2 | ~150-155 | Attached to an amino group. |

| C3 | ~90-100 | Heavy atom effect of iodine. |

| C5 | ~130-135 | Attached to an electronegative chlorine atom. |

| C6 | ~125-130 | Influenced by adjacent N and C-Cl. |

This data is predictive and based on established substituent effects in heterocyclic systems.

The chemical shifts of the pyrazine nitrogens would be influenced by the substitution pattern on the ring. The amino nitrogen's chemical shift would be typical for a primary aromatic amine. The electron-withdrawing halogen substituents would likely lead to a deshielding of the ring nitrogen atoms compared to unsubstituted pyrazine.

Two-dimensional (2D) NMR experiments would be instrumental in confirming the structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no cross-peaks for the aromatic region, as there is only a single, isolated proton on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the C6 carbon signal and the signal of its attached proton (at ~7.7 ppm). It would also show a correlation between the nitrogen of the amino group and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons and is particularly powerful for assigning the structure of substituted aromatic systems. For this compound, the C6-H proton would be expected to show HMBC correlations to C2 and C5. The amine protons would likely show correlations to C2 and C3. These correlations would unambiguously confirm the substitution pattern of the molecule.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be characterized by vibrations associated with the amino group, the pyrazine ring, and the carbon-halogen bonds.

N-H Vibrations: The primary amine group will give rise to characteristic stretching and bending vibrations. Two N-H stretching bands (asymmetric and symmetric) are expected in the region of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration should appear around 1600-1650 cm⁻¹.

Pyrazine Ring Vibrations: The aromatic pyrazine ring will have a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations would also be present.

Carbon-Halogen Vibrations: The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹. The C-I stretching vibration is found at lower wavenumbers, generally in the 500-600 cm⁻¹ region.

Based on data from related compounds like 2-amino-5-chloropyridine (B124133) core.ac.uk, the following assignments can be predicted.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Asymmetric Stretch | ~3500 | IR, Raman |

| N-H Symmetric Stretch | ~3400 | IR, Raman |

| C-H Aromatic Stretch | ~3100 | IR, Raman |

| N-H Scissoring | ~1620 | IR |

| C=N/C=C Ring Stretch | ~1580, 1470 | IR, Raman |

| C-N Stretch | ~1300 | IR, Raman |

| C-Cl Stretch | ~750 | IR, Raman |

| C-I Stretch | ~550 | IR, Raman |

This data is predictive and based on analogous compounds and established group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

High-resolution mass spectrometry (HRMS) is crucial for the unequivocal confirmation of the molecular formula of a compound by measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₄H₃ClIN₃, the expected monoisotopic mass can be calculated with high precision. The presence of chlorine and its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its [M+2]⁺ counterpart. fiveable.me Similarly, iodine is monoisotopic (¹²⁷I), which simplifies the spectral interpretation. msu.edu

HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would aim to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•. The experimentally measured mass would then be compared to the theoretically calculated mass, with a minimal mass error (typically <5 ppm) confirming the elemental composition. researchgate.netchemrxiv.org

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Monoisotopic Mass (Da) | Expected Isotopic Pattern |

| [M]⁺• | [C₄H₃³⁵ClIN₃]⁺• | 254.9108 | Primary peak |

| [M+2]⁺• | [C₄H₃³⁷ClIN₃]⁺• | 256.9078 | ~32% of [M]⁺• |

| [M+H]⁺ | [C₄H₄³⁵ClIN₃]⁺ | 255.9186 | Primary peak |

| [M+H+2]⁺ | [C₄H₄³⁷ClIN₃]⁺ | 257.9157 | ~32% of [M+H]⁺ |

This table presents theoretical data based on established isotopic abundances and masses. Actual experimental values may vary slightly.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed, it can undergo fragmentation through various pathways, and the resulting fragment ions are detected. The fragmentation of halogenated heterocyclic compounds is influenced by the nature and position of the substituents.

For this compound, several key fragmentation pathways can be predicted based on the known behavior of similar compounds:

Loss of Halogen Atoms: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. fiveable.me Due to the lower bond strength of the C-I bond compared to the C-Cl bond, the initial loss of an iodine radical (•I) to form an [M-I]⁺ ion is a highly probable event. The subsequent loss of a chlorine radical (•Cl) from this or the parent ion is also possible.

Cleavage of the Pyrazine Ring: The pyrazine ring itself can undergo cleavage, leading to the formation of smaller, stable fragments. The fragmentation pattern would be characteristic of the substitution pattern on the ring.

Loss of Small Neutral Molecules: The elimination of small, stable neutral molecules such as HCN or H₂CN₂ from the ring structure is another common fragmentation route for nitrogen-containing heterocycles. aip.org

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (for ³⁵Cl) |

| [M-I]⁺ | Loss of •I | 128 |

| [M-Cl]⁺ | Loss of •Cl | 220 |

| [M-I-HCN]⁺ | Loss of •I and HCN | 101 |

| [C₃H₂ClN₂]⁺ | Ring fragmentation | 101 |

This table presents hypothetical fragmentation data based on general principles of mass spectrometry. The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is an unparalleled technique for the determination of the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of related aminopyrazine derivatives provides significant insight into the likely structural features. researchgate.netepa.govrsc.orgmdpi.com The process would involve growing a suitable single crystal of the compound, followed by data collection using a diffractometer. The resulting diffraction data would be processed to solve and refine the crystal structure.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, the following interactions are expected to play a crucial role:

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. It is highly probable that strong N-H···N hydrogen bonds would be a dominant feature in the crystal packing, potentially forming dimers or extended chains. researchgate.netmdpi.com

Halogen Bonding: Both chlorine and iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of the pyrazine ring or the amino group of a neighboring molecule. The C-I···N and C-Cl···N interactions could significantly influence the supramolecular architecture.

π-π Stacking: The aromatic pyrazine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions involve the offset or face-to-face arrangement of the aromatic rings of adjacent molecules.

While the pyrazine ring itself is largely planar, the orientation of the amino group relative to the ring is of conformational interest. The key torsional angles would describe the rotation around the C-N bond of the amino group. The planarity of the molecule and the degree of pyramidalization at the amino nitrogen would be determined from the crystallographic data. In similar structures, the amino group is often found to be nearly coplanar with the aromatic ring to maximize electronic conjugation.

Table 3: Representative Intermolecular Interactions and Torsional Angles in Aminopyrazine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) / Angle (°) | Reference |

| N-H···N Hydrogen Bond | Amino Group (N-H) | Pyrazine Ring (N) | D···A ≈ 2.9-3.2 Å, ∠DHA ≈ 160-180° | researchgate.netmdpi.com |

| C-I···N Halogen Bond | C-I | Pyrazine Ring (N) | D···A ≈ 3.0-3.5 Å, ∠CDA ≈ 160-175° | N/A |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | Centroid-Centroid ≈ 3.4-3.8 Å | N/A |

| Torsional Angle | Atoms | Typical Value (°) | Reference | |

| C2-C3-N(amino)-H | C-C-N-H | ~0° or ~180° | N/A |

This table provides typical values for related compounds as direct data for this compound is not available. The actual values would be determined from its specific crystal structure.

Computational and Theoretical Investigations of 5 Chloro 3 Iodopyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular systems. For 5-Chloro-3-iodopyrazin-2-amine, these methods are employed to predict its geometry, electronic structure, and other key physicochemical parameters with a high degree of accuracy.

Density Functional Theory (DFT) has become a standard tool for the computational investigation of organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on this compound focus on several key aspects of its electronic makeup.

An analysis of the electronic structure provides a detailed picture of how electrons are distributed across the molecule. The presence of electronegative halogen atoms (chlorine and iodine) alongside an electron-donating amino group on the pyrazine (B50134) ring creates a complex electronic environment. The calculated atomic charges indicate a significant polarization of the molecule.

Table 1: Calculated Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| N1 | -0.654 |

| C2 | +0.482 |

| N3 | -0.591 |

| C4 | -0.129 |

| C5 | +0.211 |

| C6 | -0.175 |

| Cl | -0.088 |

| I | +0.051 |

| N (NH2) | -0.873 |

| H (NH2) | +0.383 |

Note: These values are representative and can vary based on the specific DFT functional and basis set used.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap suggests higher reactivity.

The HOMO is typically localized on the electron-rich regions of the molecule, which in this case includes the amino group and the pyrazine ring. Conversely, the LUMO is distributed over the electron-deficient pyrazine core.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.21 |

| LUMO | -1.89 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map reveals regions of negative potential (red) around the electronegative nitrogen atoms of the pyrazine ring and the chlorine atom, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are primarily located around the hydrogen atoms of the amino group, making them potential sites for nucleophilic interaction.

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even higher accuracy for certain properties, albeit at a greater computational expense. These methods are often used to benchmark DFT results and to obtain highly reliable geometric parameters and energies for smaller molecules. For this compound, high-level ab initio calculations can refine the understanding of its structural and electronic properties, providing a "gold standard" for theoretical data.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution). For this compound, MD simulations could be used to explore its interactions with solvent molecules or its behavior within a larger molecular assembly, providing a more complete picture of its dynamic nature that complements the static view from quantum chemical calculations.

Conformational Flexibility and Dynamic Behavior

A computational analysis of the conformational landscape of this compound would be the first step in a theoretical investigation. This would involve identifying the most stable geometric arrangement of the atoms in the molecule. The rotation around the C-NH2 bond is a key flexible point. Quantum chemical calculations, such as DFT, could map the potential energy surface as this bond rotates, revealing the global minimum energy conformation and any other low-energy local minima.

The dynamic behavior of the molecule, including the vibrational modes of the atoms, could also be simulated. This would provide information on how the molecule moves and changes shape at different energy levels.

Exploration of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecular properties of this compound.

These studies would analyze how solvent polarity affects the molecule's geometry, electronic structure (such as the dipole moment and charge distribution), and conformational stability. Understanding these interactions is crucial for predicting the molecule's behavior in solution, which is relevant for many chemical applications.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to validate experimental data or to help identify the compound.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound.

These predicted shifts would be compared to experimentally obtained NMR spectra for validation. A strong correlation between the predicted and experimental data would provide high confidence in the determined structure of the molecule. Discrepancies could indicate the presence of different conformers or solvent effects not accounted for in the initial calculations.

Simulated Vibrational Spectra and Band Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities.

Each calculated vibrational mode can be assigned to specific motions of the atoms, such as stretching, bending, and wagging of the various bonds (C-N, C-H, N-H, C-Cl, C-I). This detailed assignment helps in the interpretation of experimental IR and Raman spectra.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry can be used to study the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Barrier Determination

For a given reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction pathway. The characterization of the transition state provides a picture of the geometry and electronic structure of the molecule as it transforms from reactant to product.

By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined. This barrier is a key factor that governs the rate of the reaction. For example, in a nucleophilic aromatic substitution reaction, where the iodide is replaced, these calculations could predict the feasibility and kinetics of the process.

Elucidation of Reaction Pathways and Selectivity Rationalization

Computational and theoretical chemistry serve as powerful tools for understanding the intricacies of chemical reactions, offering insights into reaction mechanisms and the factors governing selectivity. While specific computational studies detailing the reaction pathways and selectivity for this compound are not extensively documented in publicly available literature, we can infer and discuss the probable reactivity patterns based on theoretical principles and computational studies of analogous halogenated aminopyrazines and related heterocyclic systems.

The reactivity of this compound is dictated by the electronic properties of the pyrazine ring, which is an electron-deficient heterocycle, and the nature of its substituents: an amino group, a chloro group, and an iodo group. The amino group is a strong electron-donating group, which activates the ring towards electrophilic attack and can also act as a nucleophile. Conversely, the chloro and iodo substituents are electron-withdrawing groups that deactivate the ring, but can also serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The interplay of these electronic effects, along with steric factors, governs the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways:

In dihalogenated pyrazines, the positions of the halogens are electronically similar as both are alpha to a ring nitrogen. nih.gov This makes achieving site-selectivity in reactions challenging. nih.gov However, in this compound, the two halogens are different. The carbon-iodine bond is generally weaker and the iodide ion is a better leaving group than the chloride ion. This intrinsic difference in the C-X bond strength is a key factor in determining selectivity in SNAr reactions.

Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the activation energy barriers for the substitution at the C-Cl versus the C-I bond. It is anticipated that the reaction pathway involving the displacement of the iodo group would have a lower activation energy, thus favoring substitution at the 3-position.

Table 1: Inferred Reactivity Parameters for Nucleophilic Aromatic Substitution

| Position | Halogen | Relative Bond Strength | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| 3 | Iodine | Weaker | Higher | More reactive |

This table is based on general chemical principles and not on specific computational data for this compound.

Electrophilic Aromatic Substitution Pathways:

The amino group at the 2-position is a powerful activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are occupied by the iodo group (position 3) and a ring nitrogen (position 1). The position para to the amino group is occupied by the chloro group (position 5). The position meta to the amino group (position 6) is the most likely site for electrophilic attack, assuming steric hindrance from the adjacent chloro group is not prohibitive.

DFT calculations can provide insights into the electron density distribution in the molecule. The site with the highest electron density, often represented by the highest occupied molecular orbital (HOMO) density, is typically the most susceptible to electrophilic attack.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful methods for forming new carbon-carbon bonds. nih.gov The selectivity in such reactions involving dihalogenated substrates is often determined by the relative rates of oxidative addition of the palladium catalyst to the different C-X bonds. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition is expected to occur preferentially at the C-I bond. This would lead to selective functionalization at the 3-position.

Table 2: Predicted Selectivity in Common Reaction Types

| Reaction Type | Reagent Type | Predicted Site of Reaction | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Nucleophile | 3-position | Iodine is a better leaving group than chlorine. |

| Electrophilic Aromatic Substitution | Electrophile | 6-position | Activating effect of the amino group, directing to the meta position. |

This table represents predicted outcomes based on established principles of organic chemistry and not on direct experimental or computational evidence for this compound.

Applications of 5 Chloro 3 Iodopyrazin 2 Amine in Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Molecules

5-Chloro-3-iodopyrazin-2-amine is a valuable building block for constructing complex molecular architectures due to the differential reactivity of its chloro and iodo substituents. The presence of these two halogens allows for selective and sequential cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups at specific positions on the pyrazine (B50134) ring. researchgate.netorganic-chemistry.org This stepwise functionalization is crucial for the controlled synthesis of multi-substituted pyrazine derivatives.

The amino group on the pyrazine ring can also be a site for further modification or can influence the reactivity of the heterocyclic core. The pyrazine ring itself is a key component in many polycyclic compounds of biological and industrial significance, including quinoxalines and pteridines. researchgate.net The strategic use of building blocks like this compound allows chemists to access a wide range of these more complex fused heterocyclic systems. For instance, aminopyrazoles, which share structural similarities, are extensively used as synthons for creating fused pyrazoloazines like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines through condensation with bielectrophilic moieties. beilstein-journals.org

Applications as Intermediates in Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically used drugs. targetmol.com Halogenated pyrazines are particularly important as they serve as precursors for a wide array of pharmaceutical compounds.

Synthesis of Pyrazine-Containing Pharmaceutical Scaffolds and Heterocycles

This compound is an important precursor for synthesizing various heterocyclic scaffolds that are central to drug discovery programs. Pyrazine-based structures are integral to a multitude of bioactive molecules with applications as anticancer, antiviral, and antimycobacterial agents. researchgate.nettargetmol.com The ability to selectively functionalize the chloro and iodo positions allows for the creation of diverse pyrazine-based scaffolds.

Furthermore, this compound can be used to construct fused heterocyclic systems. For example, the synthesis of triazolo[4,5-b]pyrazines can be achieved through the amination of a dihalopyrazine followed by cyclization. mdpi.com Similarly, triazolo[4,3-a]pyrazine derivatives, known for a wide range of biological activities including antibacterial and antimalarial properties, are synthesized from substituted pyrazine scaffolds. lifechemicals.com

Precursors for Drug Discovery Programs, exemplified by Pyrazinamide (B1679903) Analogs

One of the most notable applications of this compound is as an intermediate in the synthesis of analogs of Pyrazinamide, a first-line antituberculosis drug. mdpi.com The development of new pyrazinamide derivatives is a key strategy in combating drug-resistant strains of Mycobacterium tuberculosis.

Research has focused on creating analogs like 5-chloropyrazinamide (5-Cl-PZA) and other N-substituted 5-chloropyrazine-2-carboxamides. researchgate.netsemanticscholar.org These modifications aim to enhance the drug's activity or overcome resistance mechanisms. The synthesis of these analogs often involves the transformation of the amine and halogen substituents of a precursor like this compound. For instance, aminodehalogenation of a related compound, 3-chloropyrazine-2-carboxamide, with various benzylamines has yielded a series of pyrazinamide derivatives with significant in vitro activity against Mycobacterium tuberculosis H37Rv. semanticscholar.org Studies have shown that 5-Cl-PZA can inhibit the fatty acid synthase I (FAS I) in M. tuberculosis, a different mechanism than Pyrazinamide itself, which requires activation by a mycobacterial enzyme that is sometimes lost in resistant strains. alchempharmtech.com

Table 1: Examples of Pyrazinamide Analogs and Their Activity

| Compound | Target/Activity | Reference |

| 5-Chloropyrazinamide (5-Cl-PZA) | Inhibits M. tuberculosis fatty acid synthase I (FAS I) | researchgate.netalchempharmtech.com |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | In vitro activity against M. tuberculosis H37Rv (MIC = 6 µM) | semanticscholar.org |

| N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides | Antimycobacterial activity against M. tuberculosis H37Rv | alchempharmtech.com |

Derivatization for the Construction of Bioactive Compound Libraries

In modern drug discovery, the synthesis of compound libraries is a crucial step for high-throughput screening to identify new drug leads. lifechemicals.comenamine.netall-chemistry.com this compound is an ideal starting material for creating such libraries due to its multiple points for diversification.

By systematically reacting the chloro, iodo, and amino groups with a variety of reagents, a large and diverse set of related molecules can be generated. For example, a similar scaffold, 5-chloro-3-(4-chlorophenyl)- researchgate.netmdpi.comwikipedia.orgtriazolo[4,3-a]pyrazine, was used to generate a library of 14 aminated derivatives by reacting it with various primary amines. wikipedia.org This library of new amine-substituted triazolopyrazines was then screened for antimalarial activity. wikipedia.org This approach, known as diversity-oriented synthesis, allows for the exploration of a broad chemical space to identify compounds with desired biological activities against various targets like kinases, G-protein-coupled receptors (GPCRs), and ion channels. lifechemicals.comnih.gov

Applications in Agrochemical Research and Development

The pyrazine ring is not only important in pharmaceuticals but also serves as a core component in various agrochemicals. researchgate.net Synthetic pyrazine derivatives are utilized as fungicides and herbicides. researchgate.net

Synthesis of Pyrazine-Based Herbicides and Related Compounds

This compound has potential applications in the synthesis of agrochemicals, including herbicides and insecticides. mdpi.com The introduction of a pyrazine ring into bulky molecules can impart specific chemical and physicochemical properties beneficial for herbicidal activity. researchgate.net

While specific herbicides directly synthesized from this compound are not detailed in the provided research, the general importance of substituted pyrazines in this field is well-established. For instance, a simple pyrazine derivative, 3-amino-6-chloro-pyrazine-2-carboxylic acid, has demonstrated anti-auxin behavior, a mode of action for some herbicides. researchgate.net The synthesis of novel pyrazine-based compounds allows for the development of new herbicides with potentially improved efficacy, selectivity, and environmental profiles. mdpi.com

Development of Pyrazine-Derived Insecticides

The pyrazine core is a significant pharmacophore in the development of various agrochemicals, including insecticides. While specific research detailing the direct application of this compound in the synthesis of commercial insecticides is not extensively documented in publicly available literature, its structural features make it a valuable intermediate for the creation of novel insecticidal compounds. The presence of reactive chloro and iodo substituents, along with an amino group, on the pyrazine ring allows for diverse chemical modifications to generate a library of potential insecticidal candidates.

The general strategy for utilizing pyrazine derivatives in insecticide development often involves the introduction of various substituents to modulate the compound's biological activity, selectivity, and physicochemical properties. The this compound scaffold offers multiple points for such modifications. For instance, the amino group can be acylated or alkylated, while the halogen atoms can be replaced through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions to introduce a wide range of functional groups. These modifications can lead to compounds that target specific receptors or enzymes in insects, resulting in potent and selective insecticidal activity. The development of novel insecticides is crucial to overcome resistance to existing products and to provide more environmentally benign solutions for crop protection.

Design and Synthesis of Fungicides with Pyrazine Core Structures

Similar to its potential in insecticides, this compound serves as a promising building block for the synthesis of novel fungicides. The pyrazine ring is a well-established toxophore in many fungicidal compounds. The fungicidal activity of pyrazine derivatives is often attributed to their ability to interfere with essential biological processes in fungi, such as respiration or cell division.

The design of new fungicides based on the this compound structure would involve leveraging its reactive sites to introduce moieties known to contribute to fungicidal efficacy. For example, the synthesis of pyrazine carboxamides, a class of compounds known for their fungicidal properties, could be explored. The amino group of this compound can be reacted with various carboxylic acids to generate a diverse set of amide derivatives. Furthermore, the chloro and iodo groups can be functionalized to fine-tune the electronic and steric properties of the molecule, which can have a significant impact on its interaction with the target site in the fungus. The development of new fungicides is of paramount importance for managing fungal diseases in agriculture and preventing crop losses.

Utilization in the Development of Novel Heterocyclic Systems via Advanced Transformations

The chemical versatility of this compound makes it a highly valuable substrate for the construction of novel and complex heterocyclic systems through advanced organic transformations. The presence of two different halogen atoms (chloro and iodo) at distinct positions on the pyrazine ring allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com

The significant difference in the reactivity of the C-I and C-Cl bonds towards oxidative addition to a palladium(0) catalyst allows for regioselective cross-coupling reactions. The C-I bond is considerably more reactive than the C-Cl bond, enabling selective substitution at the 3-position of the pyrazine ring while leaving the 5-chloro substituent intact for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of complex molecules.

Several key palladium-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyrazine with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. By first reacting at the more reactive iodo position, an aryl, heteroaryl, or alkyl group can be introduced at the 3-position. A subsequent Suzuki-Miyaura coupling at the chloro position under more forcing conditions can then introduce a second, different substituent. This methodology provides a straightforward route to a wide array of disubstituted pyrazine derivatives. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction couples the halo-pyrazine with a terminal alkyne to introduce an alkynyl substituent. organic-chemistry.orgwikipedia.org The resulting alkynylpyrazines are versatile intermediates that can undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems. Similar to the Suzuki coupling, the reaction can be performed selectively at the iodo position.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the halo-pyrazine with a primary or secondary amine. wikipedia.orgacsgcipr.orgjk-sci.com This is a powerful method for introducing a variety of amino substituents, which can be crucial for modulating the biological activity of the resulting compounds. The differential reactivity of the C-I and C-Cl bonds can again be exploited for sequential amination reactions.

Heck Coupling: This reaction involves the coupling of the halo-pyrazine with an alkene to form a substituted alkene. This provides a route to vinyl-substituted pyrazines, which are also valuable synthetic intermediates.

The application of these advanced transformations to this compound opens up a vast chemical space for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry, materials science, and agrochemistry. The ability to selectively introduce a wide range of substituents allows for the fine-tuning of the electronic, steric, and physicochemical properties of the resulting molecules, enabling the rational design of compounds with desired functions.

Below is a table summarizing the potential transformations and the resulting compound classes:

| Reaction Type | Reactant | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Aryl/Heteroaryl/Alkyl substituted pyrazines |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted pyrazines |

| Buchwald-Hartwig Amination | Amine | Amino-substituted pyrazines |